4-Oxo Valsartan Benzyl Ester is a key intermediate in the synthesis of Valsartan, a pharmaceutical compound classified as an angiotensin II receptor antagonist. [, ] While not directly employed for therapeutic purposes, its role in producing Valsartan makes it significant for scientific research, particularly in synthetic organic chemistry and medicinal chemistry.
4-Oxo Valsartan Benzyl Ester is a synthetic compound that serves as an intermediate in the synthesis of valsartan, a widely used antihypertensive medication. This compound is classified under the category of modified amino acids and is characterized by its structural complexity, which includes a benzyl ester functional group. The compound's molecular formula is , and it has a molecular weight of approximately 539.62 g/mol.
The synthesis of 4-Oxo Valsartan Benzyl Ester involves multiple steps, starting with the reaction of 4'-methyl-2-cyanobiphenyl with various reagents to construct the desired molecular framework. The key steps include:
The synthesis may utilize solvents like toluene or xylene under controlled temperatures, often requiring specific catalysts such as palladium on carbon for hydrogenation processes. The reaction conditions are optimized to maximize yield and purity .
The molecular structure of 4-Oxo Valsartan Benzyl Ester can be represented by its chemical formula . The structure features:
The compound has an accurate mass of 539.62 g/mol, with specific structural identifiers including:
4-Oxo Valsartan Benzyl Ester participates in various chemical reactions that are crucial for its conversion into valsartan:
The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and other side reactions. Reaction monitoring is often done using thin-layer chromatography or high-performance liquid chromatography to ensure desired product formation.
The mechanism of action for 4-Oxo Valsartan Benzyl Ester primarily revolves around its role as a precursor in synthesizing valsartan. Once administered, valsartan acts as an angiotensin II receptor blocker (ARB), leading to vasodilation and reduced blood pressure.
Research indicates that valsartan selectively inhibits the binding of angiotensin II to its receptors, which plays a significant role in regulating blood pressure and fluid balance in the body. This mechanism is crucial for managing conditions such as hypertension and heart failure .
4-Oxo Valsartan Benzyl Ester is a brown foam at room temperature with a melting point that varies based on purity levels. It should be stored at temperatures around +4°C for stability.
The compound exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide but is less soluble in water due to its hydrophobic characteristics imparted by the benzyl ester group. Its HPLC purity typically exceeds 95%, indicating high quality suitable for research applications .
4-Oxo Valsartan Benzyl Ester is primarily utilized in pharmaceutical research as an intermediate in the synthesis of valsartan and related compounds. Its role extends to:
This compound's significance lies not only in its application for synthesizing therapeutic agents but also in advancing research on cardiovascular pharmacology and drug development strategies .
4-Oxo Valsartan Benzyl Ester is defined by the molecular formula C31H33N5O4, with a precise molecular weight of 539.62 g/mol. This formula reflects the incorporation of a benzyl ester group and a 4-oxo (keto) modification on the pentanoyl side chain compared to valsartan. The IUPAC name, N-(1,4-Dioxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester, explicitly denotes the benzyl esterification and the ketone functionality at the fourth carbon of the pentanoyl moiety [3] [8].
Elemental Composition Analysis:Table 1: Atomic Composition and Physicochemical Properties
Property | Value |
---|---|
Carbon (C) | 69.04% of molecular weight |
Hydrogen (H) | 6.16% |
Nitrogen (N) | 12.98% |
Oxygen (O) | 11.86% |
Calculated Exact Mass | 539.253 g/mol |
XLogP3 (Predicted) | 4.99 |
Topological Polar Surface Area | 118 Ų |
The compound manifests as a white to off-white solid with a melting point above 114°C (with decomposition). Predicted physicochemical properties include a boiling point of 754.3 ± 70.0°C and a density of 1.220 ± 0.06 g/cm³. It is soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, but insoluble in water due to its hydrophobic biphenyl-tetrazole scaffold [3] [5].
The stereochemistry of 4-Oxo Valsartan Benzyl Ester centers on the L-valine-derived chiral carbon, which retains the (S)-configuration identical to the parent drug valsartan. This configuration is critical for molecular recognition and biological activity, as it governs the spatial orientation of the tetrazole-biphenyl pharmacophore and the acyl side chain [3] [8].
Diastereomerism Considerations:
The 4-oxopentanoyl group introduces a prochiral center at the ketone-bearing carbon (C4). However, unlike 4-hydroxy analogs (e.g., 4-Hydroxy Valsartan Benzyl Ester, CAS 1356929-45-7), the 4-oxo derivative lacks chiral centers in its side chain. Consequently, it does not form diastereomers. This contrasts with metabolites or synthetic intermediates where reduction of the ketone creates a chiral alcohol, resulting in syn and anti diastereomers relative to the valine chiral center [9].
Table 2: Stereochemical Features of 4-Oxo Valsartan Benzyl Ester
Chiral Center | Configuration | Stereochemical Impact |
---|---|---|
Cα of Valine Moiety | (S) | Determines spatial alignment of pharmacophores |
C4 of Oxopentanoyl Chain | N/A (prochiral) | No inherent chirality; ketone is planar |
Racemization risks exist during synthesis, particularly during esterification or hydrolysis steps. For example, the precursor valine benzyl ester hydrochloride (CAS 6306-52-1) is prone to racemization under acidic or high-temperature conditions, necessitating controlled reaction environments to preserve stereopurity [10].
4-Oxo Valsartan Benzyl Ester serves dual roles as a synthetic intermediate and a reference standard for metabolite studies. Its structure bridges valsartan and its key impurities or precursors.
Functional Group Evolution:
Table 3: Structural Comparison with Valsartan and Key Derivatives
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Role |
---|---|---|---|---|
Valsartan | C24H29N5O3 | 435.53 g/mol | Tetrazole, Carboxylic Acid | Angiotensin II antagonist |
Valsartan Benzyl Ester | C31H33N5O3 | 523.63 g/mol | Tetrazole, Benzyl Ester | Synthesis intermediate; EP Impurity B |
4-Oxo Valsartan Benzyl Ester | C31H33N5O4 | 539.62 g/mol | Tetrazole, Benzyl Ester, C4-Ketone | Metabolic precursor; impurity reference |
Des(oxopentyl) Valsartan Benzyl Ester | C26H27N5O3 | 457.54 g/mol | Tetrazole, Benzyl Ester (no side chain) | Degradation impurity |
Synthetic and Metabolic Relevance:
In valsartan synthesis, the benzyl ester acts as a protecting group for the valine carboxylic acid during peptide coupling. The 4-oxo variant may arise via incomplete reduction during the synthesis of the pentanoyl chain or as an oxidative metabolite. Studies indicate it is a precursor to 4-hydroxy valsartan, where ketone reduction yields a chiral alcohol metabolite [2] [9].
Structurally, the ketone in 4-Oxo Valsartan Benzyl Ester:
The biphenyl-tetrazole core remains intact across all compounds, confirming its role as the primary pharmacophore. The benzyl ester’s bulkiness also influences chromatographic behavior, requiring reversed-phase HPLC methods tailored for hydrophobic analytes [7].
Comprehensive Compound Index
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3